molecular formula C10H12 B1329425 Benzene, (1-methylenepropyl)- CAS No. 2039-93-2

Benzene, (1-methylenepropyl)-

Cat. No.: B1329425
CAS No.: 2039-93-2
M. Wt: 132.2 g/mol
InChI Key: SQHOHKQMTHROSF-UHFFFAOYSA-N
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Description

Benzene, (1-methylenepropyl)- is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, (1-methylenepropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-methylenepropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Extraction and Separation Processes

Benzene derivatives are explored for their potential in extraction and separation processes. For instance, the ionic liquid 1-ethyl-3-methylpyridinium ethylsulfate ([EMpy][ESO4]) has been studied for separating benzene from aliphatic hydrocarbons like octane or nonane through solvent extraction. This research highlights the suitability of this ionic liquid for extracting benzene from mixtures containing octane and nonane, indicating its potential in industrial separation processes (González et al., 2010).

2. Development of Fluorophores

Benzene structures are fundamental in developing fluorescent dyes and luminescent materials for imaging applications and displays. A novel architecture, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates solid-state emissive, water-soluble, and solvent- and pH-independent fluorescence with large Stokes shifts. This research indicates benzene's versatility in creating efficient fluorophores for various applications, including green fluorophores with a single benzene ring (Beppu et al., 2015).

3. Catalysis and Chemical Reactions

Benzene derivatives play a crucial role in catalytic processes. For example, benzene methylation by methanol over acidic zeolites like H-ZSM-5 and H-beta highlights benzene's involvement in petrochemical processes. This research provides insights into the catalyst topology's influence on reaction rates, showcasing benzene's role in advanced chemical synthesis and catalysis (Mynsbrugge et al., 2012).

4. Environmental Toxicology

In environmental toxicology, understanding the effects of benzene and its metabolites is crucial. Studies reveal that benzene metabolites like hydroquinone and 1,4-benzoquinone can disrupt global DNA methylation. This research is vital in understanding the carcinogenic capacity of benzene, particularly its potential epigenetic mechanisms (Hu et al., 2014).

5. Supramolecular Chemistry

Benzene derivatives are important in supramolecular chemistry. Compounds like benzene-1,3,5-tricarboxamide demonstrate their utility in nanotechnology, polymer processing,and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding makes them a versatile building block for various applications (Cantekin et al., 2012).

6. Exploration in Organic/Inorganic Chemistry

Benzene, as a fundamental molecule in chemistry, has been studied extensively in both organic and inorganic contexts. For example, research on a hybrid organic/inorganic benzene structure has been conducted, offering insights into the physical and spectroscopic properties of such compounds. This type of research bridges the gap between organic and inorganic chemistry, expanding our understanding of molecular structures and properties (Marwitz et al., 2009).

7. Environmental Remediation

Benzene derivatives are being studied for their role in environmental remediation. For example, graphene's adsorption characteristics for chemicals containing benzene rings indicate its potential as an effective adsorbent for removing hazardous chemicals from wastewater. This research underlines the importance of benzene derivatives in developing new materials for environmental cleanup (Wu et al., 2011).

Safety and Hazards

According to a safety data sheet, “Benzene, (1-methylenepropyl)-” is a combustible liquid that can cause skin and eye irritation . It is toxic to aquatic life with long-lasting effects . In case of exposure, it is advised to wash off immediately with plenty of water and seek medical attention if symptoms persist .

Properties

IUPAC Name

but-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHOHKQMTHROSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174334
Record name Benzene, (1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-93-2
Record name alpha-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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